m-Tolyl vs. p-Tolyl Substituent: Predicted Lipophilicity and Steric Profile Divergence
CAS 2034276-97-4 carries a meta-methyl substitution on the terminal phenyl ring (m-tolyl), which produces a distinct lipophilicity and steric profile compared to its para-methyl (p-tolyl) regioisomer. The meta-substitution pattern alters the vector of the methyl group relative to the acetamide carbonyl, affecting both the conformational ensemble of the terminal moiety and its interaction with hydrophobic sub-pockets within target proteins such as EED . While direct comparative biochemical data for the m-tolyl vs. p-tolyl pair are not publicly available, the PRC2 patent SAR series establishes that aryl substitution position is a critical determinant of potency in this chemotype .
| Evidence Dimension | Substituent positional isomerism (m-tolyl vs. p-tolyl) — predicted lipophilicity and steric properties |
|---|---|
| Target Compound Data | m-Tolyl substitution (meta-methyl); cLogP ≈ 2.92; TPSA 72.55 Ų |
| Comparator Or Baseline | p-Tolyl substitution (para-methyl) produces a different dipole moment and molecular shape with identical formula mass; class-level SAR shows regiochemical dependence of PRC2/EED inhibition potency |
| Quantified Difference | No direct comparative IC50 data available for this exact pair; class-level SAR supports substantial potency dependence on aryl substitution geometry (qualitative class inference) |
| Conditions | In silico property prediction (Mcule); PRC2 biochemical assay context from patent family [REFS-1, REFS-2] |
Why This Matters
For procurement decisions, the m-tolyl regioisomer provides a distinct spatial and electronic profile that cannot be replicated by the p-tolyl variant, making CAS 2034276-97-4 the appropriate selection when meta-substituted phenyl SAR exploration is the experimental objective.
- [1] Novartis AG. Triazolopyrimidine compounds and uses thereof. U.S. Patent Application Publication US-2023/0033320-A1, published February 2, 2023. View Source
